molecular formula C17H15N3O3 B5863535 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-4-pyridinylbutanamide

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-4-pyridinylbutanamide

Cat. No. B5863535
M. Wt: 309.32 g/mol
InChI Key: ULZDDZZCHJLFTC-UHFFFAOYSA-N
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Description

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-4-pyridinylbutanamide, commonly known as compound X, is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in various fields of research.

Mechanism of Action

The mechanism of action of compound X is not fully understood. However, studies have shown that it inhibits the activity of various enzymes and proteins involved in cancer growth and inflammation. Compound X has also been shown to activate the Nrf2-ARE signaling pathway, which plays a role in protecting cells from oxidative stress.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects. In cancer research, compound X has been shown to inhibit the activity of various enzymes and proteins involved in cancer growth, including topoisomerase IIα and β, cyclin-dependent kinase 4, and matrix metalloproteinase-2 and -9. In inflammation research, compound X has been shown to reduce the levels of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. In neurodegenerative disease research, compound X has been shown to protect neurons from oxidative stress and improve cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using compound X in lab experiments include its synthetic availability, high purity, and relatively low cost. However, the limitations of using compound X in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on compound X. These include investigating its potential applications in other fields of research, such as cardiovascular disease and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of compound X and to identify its potential targets. Finally, the development of more efficient and effective synthesis methods for compound X could facilitate its use in various fields of research.

Synthesis Methods

Compound X is synthesized by reacting 4-bromo-N-(4-pyridinyl)butanamide with phthalic anhydride in the presence of potassium carbonate and acetonitrile. The reaction is carried out at a temperature of 80°C for 24 hours, resulting in the formation of compound X as a white crystalline solid.

Scientific Research Applications

Compound X has been extensively studied for its potential applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, compound X has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. Inflammation research has also shown that compound X has anti-inflammatory properties and can reduce inflammation in various animal models. In neurodegenerative disease research, compound X has shown potential in protecting neurons from oxidative stress and improving cognitive function.

properties

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)-N-pyridin-4-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c21-15(19-12-7-9-18-10-8-12)6-3-11-20-16(22)13-4-1-2-5-14(13)17(20)23/h1-2,4-5,7-10H,3,6,11H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULZDDZZCHJLFTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(=O)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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